molecular formula C7H7BrClN3O B1523138 3-Amino-1-(4-bromo-2-chlorophenyl)urea CAS No. 1094493-26-1

3-Amino-1-(4-bromo-2-chlorophenyl)urea

Cat. No.: B1523138
CAS No.: 1094493-26-1
M. Wt: 264.51 g/mol
InChI Key: ZSCDUILUQDWLTK-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2-chlorophenyl)urea is a useful research compound. Its molecular formula is C7H7BrClN3O and its molecular weight is 264.51 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds have been found to interact with multiple receptors , suggesting that 3-Amino-1-(4-bromo-2-chlorophenyl)urea may also have multiple targets.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated potential in various therapeutic areas , suggesting that this compound may also have significant molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Properties

IUPAC Name

1-amino-3-(4-bromo-2-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCDUILUQDWLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.